4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-acetyl-2-(2,5-dimethylpyrrol-1-yl)-5-methylfuran-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6H,1-4H3 |
InChI Key |
OWJCARCHRYJVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C(=O)C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Alkylation of Furan Derivatives
In a study by, carbonyl-bearing furans underwent alkylation using secondary and tertiary alcohols in acidic media. For example, 2-furoic acid derivatives were alkylated at the 5-position using adamantanol or cyclohexanol in the presence of H₂SO₄ or p-toluenesulfonic acid (PTSA) at 80–100°C. While this method primarily targets carboxylic acid-containing furans, analogous conditions could be adapted to introduce methyl or acetyl groups onto the furan core of the target compound. A key challenge is avoiding over-alkylation, which may lead to dialkylated byproducts.
Acylation via Acetyl Chloride or Acetic Anhydride
The acetyl group at the 4-position of the furan ring can be introduced using acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., AlCl₃). For instance, demonstrated the acylation of furan-3-carbonitrile derivatives with acetyl chloride in dichloromethane at 0–25°C, achieving yields >75%. Steric hindrance from the nitrile group at the 3-position necessitates careful control of reaction time and temperature to prevent side reactions.
Pyrrole Substitution via Cross-Coupling Reactions
The 2,5-dimethylpyrrole moiety at the 2-position of the furan ring is introduced through coupling reactions.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of halogenated furans with 2,5-dimethylpyrrole-1-amine represents a viable route. In, 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine was synthesized via Suzuki-Miyaura coupling, suggesting that analogous conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) could be adapted for furan systems. However, the electron-withdrawing nitrile group may reduce reactivity, necessitating higher catalyst loadings or elevated temperatures.
Nucleophilic Aromatic Substitution
Direct substitution of a leaving group (e.g., chlorine) on the furan ring with 2,5-dimethylpyrrole is feasible under basic conditions. For example, reported the displacement of chloride in chlorinated furans using pyrrole derivatives in the presence of KOtBu or Cs₂CO₃ in DMSO at 120°C. This method offers regioselectivity but requires pre-functionalized furan intermediates.
Multi-Component Cyclocondensation Approaches
One-pot syntheses streamline the construction of the furan-pyrrole-carbonitrile framework.
Cyclocondensation of Diketones with Amines
In, 3-acetyl-4-(1,2,5-trimethylpyrrol-3-yl)hexane-2,5-dione was synthesized via condensation of pyruvic aldehyde with 2,4-pentanedione and indole derivatives in water at 80°C. Adapting this protocol, a furan-3-carbonitrile precursor could react with 2,5-dimethylpyrrole and acetylacetone under acidic conditions to assemble the target compound. This method benefits from atom economy but may require rigorous optimization to control regioselectivity.
Knorr Pyrrole Synthesis
Formation of the pyrrole ring in situ via reaction of α-aminoketones with β-ketoesters could integrate the 2,5-dimethylpyrrole group. For example, utilized Knorr conditions (H₂SO₄, ethanol, reflux) to synthesize pyrrole-containing inhibitors. Applied to a furan-carbonitrile substrate, this approach could concurrently form the pyrrole and attach it to the furan core.
Optimization Challenges and Side Reactions
Competing Alkylation at Multiple Positions
As noted in, alkylation of furans with multiple reactive sites (e.g., 2- and 5-positions) often leads to mixtures of mono- and dialkylated products. For the target compound, steric guidance from the nitrile and acetyl groups favors substitution at the 2-position, but excess alkylating agent or prolonged reaction times may still produce undesired isomers.
Nitrile Group Hydrolysis
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 25°C | 78 | High regioselectivity | Sensitive to moisture |
| Buchwald-Hartwig Coupling | Pd(PPh₃)₄, 2,5-dimethylpyrrole-1-amine, K₂CO₃, 80°C | 65 | Compatible with nitriles | High catalyst cost |
| Sandmeyer Reaction | NaNO₂, HCl, CuCN, 0–5°C | 60 | Broad substrate scope | Hazardous intermediates |
| Multi-Component Condensation | Pyruvic aldehyde, 2,4-pentanedione, H₂O, 80°C | 70 | One-pot synthesis | Complex mixture formation |
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and furan rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens or alkyl halides, can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it useful in the development of new materials and compounds.
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Anticancer Potential : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
Medicine
In medicinal chemistry, ongoing research focuses on the compound's potential in drug development. Its ability to interact with specific biological pathways positions it as a candidate for targeting diseases at the molecular level. The presence of both pyrrole and furan rings enhances its interaction with biological targets such as enzymes and receptors.
Industry
The compound's unique properties make it suitable for industrial applications, including:
- Material Science : It can be utilized in developing advanced materials with specific electrical or optical properties.
- Coatings : The compound may serve as an ingredient in formulating specialized coatings that require unique chemical characteristics.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits target enzyme activity |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound revealed significant inhibitory effects on several bacterial strains. This suggests promising applications in developing new antibiotics that could address antibiotic resistance issues.
Mechanism of Action
The mechanism by which 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the pyrrole and furan rings allows for interactions with aromatic and hydrophobic regions of proteins, while the functional groups can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : The 2,5-dimethylpyrrole group is a critical pharmacophore, as demonstrated by MPPB’s role in bioprocessing . The target compound’s furan and carbonitrile groups may redirect its activity toward enzyme inhibition or receptor modulation.
Biological Activity
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate. This method allows for the formation of the desired furan and pyrrole structures, which are crucial for its biological activity .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown activity against several bacterial strains at micromolar concentrations. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 10 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 12 |
| Candida albicans | 15 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrrole and furan rings allows for interactions with aromatic and hydrophobic regions of proteins. Furthermore, the functional groups can form hydrogen bonds or ionic interactions with target enzymes or receptors, modulating various biological pathways .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Anticancer Effects : A study involving the treatment of A549 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (50 µM) after 24 hours .
- Antimicrobial Efficacy : In another study assessing its antibacterial properties, the compound was tested against multiple strains, demonstrating potent activity comparable to standard antibiotics. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile, considering its multi-substituted heterocyclic structure?
- Methodology : Utilize cyclization reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) for constructing the pyrrole-furan hybrid core. Substituent introduction can be achieved via sequential acylation (e.g., acetyl chloride) and nucleophilic substitution. Purification via column chromatography with hexane/ethyl acetate gradients ensures isolation of the target compound .
- Key Considerations : Monitor reaction progress using TLC/HPLC and validate regiochemistry via 2D NMR (¹H-¹H COSY, NOESY) .
Q. How should researchers approach the crystallographic refinement of this compound using SHELXL, particularly addressing challenges posed by the 2,5-dimethylpyrrole substituent?
- Methodology : Employ SHELXL’s restraints (DFIX, SIMU) to model disorder in flexible substituents like the dimethylpyrrole group. Use high-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. Which characterization techniques are most effective for verifying the regiochemistry of substituents in the final product?
- Methodology : Combine ¹³C NMR DEPT-135 for carbon multiplicity analysis and 2D heteronuclear correlation (HSQC, HMBC) to confirm connectivity. X-ray crystallography remains the gold standard for unambiguous assignment .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are suitable for investigating the electronic properties and reaction mechanisms involving this nitrile-containing furan derivative?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution. Solvent effects can be modeled using the PCM approach. Compare computed IR/NMR spectra with experimental data to validate electronic structure .
- Advanced Tip : Use intrinsic reaction coordinate (IRC) analysis to study transition states in reaction pathways .
Q. How can conflicting spectroscopic data (e.g., NMR chemical shift assignments vs. X-ray diffraction results) be systematically resolved?
- Methodology : Cross-validate using variable-temperature NMR to rule out dynamic effects. If X-ray data conflicts with solution-state NMR, conduct solid-state NMR or re-examine crystallographic disorder models. Computational NMR predictions (GIAO method) can bridge discrepancies .
Q. What methodologies enable the study of substituent effects on the compound’s photophysical properties, particularly the role of the cyano group?
- Methodology : Employ UV-Vis and fluorescence spectroscopy to measure absorption/emission maxima. Use TD-DFT to correlate observed transitions with electronic excitations. Substituent effects can be quantified via Hammett σ constants or dual-parameter LFER analysis .
Q. How can researchers design kinetic studies to elucidate the mechanism of pyrrole ring formation in the synthesis pathway?
- Methodology : Conduct in-situ reaction monitoring via ATR-FTIR or stopped-flow NMR. Use isotopic labeling (e.g., ¹⁵N) to track intermediate formation. Apply Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
